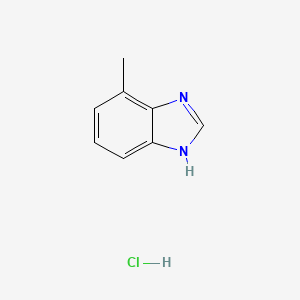

4-Methylbenzimidazole Hydrochloride

Description

BenchChem offers high-quality 4-Methylbenzimidazole Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylbenzimidazole Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methyl-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c1-6-3-2-4-7-8(6)10-5-9-7;/h2-5H,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQFLDSYLAAGOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylbenzimidazole Hydrochloride

Introduction

4-Methylbenzimidazole hydrochloride is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are a critical structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The hydrochloride salt of 4-methylbenzimidazole is of particular interest in drug development due to its potential for improved aqueous solubility and stability compared to its free base, which are crucial for formulation and bioavailability.[3]

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-methylbenzimidazole hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not only a summary of known and predicted properties but also detailed experimental protocols for their determination. This guide emphasizes the causality behind experimental choices and provides a framework for the robust characterization of this and similar molecules.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for 4-methylbenzimidazole hydrochloride is not consolidated in the literature, we can infer and determine these critical parameters.

Table 1: Summary of Physicochemical Properties of 4-Methylbenzimidazole and its Hydrochloride Salt

| Property | 4-Methylbenzimidazole (Free Base) | 4-Methylbenzimidazole Hydrochloride | Significance in Drug Development |

| Molecular Formula | C₈H₈N₂ | C₈H₉ClN₂ | Defines the elemental composition and molecular weight. |

| Molecular Weight | 132.16 g/mol | 168.62 g/mol | Essential for all stoichiometric calculations and formulation development. |

| Melting Point (°C) | Not consistently reported, but related benzimidazoles have melting points around 170°C.[4] | Expected to be higher than the free base due to the ionic character of the salt. | An indicator of purity and lattice energy. Affects stability and dissolution rate. |

| Solubility | Generally soluble in polar organic solvents and less soluble in non-polar organic solvents and water.[5] | Expected to have significantly higher aqueous solubility than the free base. | Crucial for drug delivery, formulation, and bioavailability. |

| pKa | The pKa of the conjugate acid of benzimidazole is approximately 5.6.[6] | The pKa of the protonated benzimidazole nitrogen will be a key determinant of its charge state at physiological pH. | Governs the ionization state of the molecule, which in turn affects its solubility, permeability, and interaction with biological targets. |

| LogP (Octanol-Water Partition Coefficient) | Predicted XlogP of 1.9.[7] | The LogD (distribution coefficient) at a given pH will be lower than the LogP of the free base due to increased aqueous solubility. | A measure of lipophilicity, which influences membrane permeability and absorption. |

Experimental Protocols for Physicochemical Characterization

The following section details the step-by-step methodologies for the experimental determination of the key physicochemical properties of 4-methylbenzimidazole hydrochloride. The rationale behind each protocol is explained to provide a deeper understanding of the experimental design.

Determination of Melting Point

The melting point is a fundamental physical property that provides an indication of the purity and identity of a compound.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry 4-methylbenzimidazole hydrochloride is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up at a rate of 10-20 °C/min initially, and then slowed to 1-2 °C/min as the expected melting point is approached.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. For a pure compound, this range should be narrow (≤ 2 °C).

Causality of Experimental Choices:

-

A slow heating rate near the melting point is crucial for accurate determination, allowing for thermal equilibrium between the sample and the heating block.

-

Using a dry sample is important as moisture can depress the melting point and broaden the melting range.

Solubility Determination

Solubility is a critical parameter for drug formulation and bioavailability. The solubility of 4-methylbenzimidazole hydrochloride should be determined in a range of solvents relevant to pharmaceutical development.

Protocol (Shake-Flask Method):

-

Solvent Selection: A panel of solvents should be used, including purified water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 M HCl, and common organic solvents like ethanol and methanol.

-

Sample Preparation: An excess amount of 4-methylbenzimidazole hydrochloride is added to a known volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, the suspensions are filtered through a 0.22 µm filter to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Quantification: A calibration curve is generated using standard solutions of known concentrations to quantify the solubility.

Causality of Experimental Choices:

-

The shake-flask method is considered the "gold standard" for solubility determination as it measures the equilibrium solubility.[8]

-

Using a range of aqueous and organic solvents provides a comprehensive solubility profile that can inform formulation strategies.

-

Temperature control is critical as solubility is temperature-dependent.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For 4-methylbenzimidazole hydrochloride, the pKa will determine the degree of ionization at different pH values.

Protocol (Potentiometric Titration):

-

Sample Preparation: A precisely weighed amount of 4-methylbenzimidazole hydrochloride is dissolved in a known volume of deionized water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. Alternatively, the pKa can be calculated from the inflection point of the titration curve.[9]

Causality of Experimental Choices:

-

Potentiometric titration is a direct and reliable method for determining pKa values.[10]

-

The use of a strong base ensures a sharp and well-defined equivalence point.

Alternative Method: ¹H NMR Spectroscopy The pKa can also be determined by monitoring the chemical shifts of specific protons in the molecule as a function of pH. The chemical shifts of protons adjacent to the ionizable nitrogen atoms will be sensitive to the protonation state.[9]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of 4-methylbenzimidazole hydrochloride.

a. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

Protocol:

-

Sample Preparation: A dilute solution of 4-methylbenzimidazole hydrochloride is prepared in a suitable solvent (e.g., methanol or ethanol). A typical concentration is in the range of 1-10 µg/mL.

-

Measurement: The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm using a double-beam spectrophotometer, with the pure solvent used as a reference.

-

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified. Benzimidazoles typically exhibit characteristic absorption bands in the UV region.[6]

Causality of Experimental Choices:

-

Methanol and ethanol are good solvents for UV-Vis analysis of many organic compounds as they are transparent in the UV region of interest.[11]

-

The concentration is kept low to ensure that the absorbance is within the linear range of the Beer-Lambert law.

b. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Protocol:

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Measurement: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The characteristic absorption bands for the N-H, C-H (aromatic and aliphatic), C=N, and C=C bonds of the benzimidazole ring are identified. The presence of the hydrochloride salt may influence the N-H stretching and bending vibrations.[12]

Causality of Experimental Choices:

-

The KBr pellet method is a traditional and reliable technique for obtaining high-quality FTIR spectra of solid samples.

-

ATR-FTIR is a more modern and convenient method that requires minimal sample preparation.[13]

c. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of a compound.

Protocol:

-

Sample Preparation: Approximately 5-10 mg of 4-methylbenzimidazole hydrochloride is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.[1]

-

Measurement: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum are analyzed to assign the protons to their respective positions in the molecule. The ¹³C NMR spectrum provides information about the carbon skeleton. The N-H proton of the benzimidazole ring is typically observed as a broad singlet at a downfield chemical shift in DMSO-d₆.[1]

Causality of Experimental Choices:

-

DMSO-d₆ is a common solvent for NMR analysis of benzimidazole derivatives as it is a good solvent for many of them and allows for the observation of the N-H proton.[1]

-

D₂O can also be used, and the N-H proton will exchange with deuterium, leading to its disappearance from the spectrum, which can be a useful diagnostic tool.

Visualization of Experimental Workflows

Diagram 1: Workflow for Physicochemical Property Determination

Caption: A logical workflow for the comprehensive physicochemical characterization of a new chemical entity.

Diagram 2: Decision Tree for Solvent Selection in Solubility Studies

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. 2-Methyl-1H-benzimidazol-4-amine Dihydrochloride Hydrate [benchchem.com]

- 4. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Properties, Synthesis and Reactivities of Benzimidazole_Chemicalbook [chemicalbook.com]

- 7. PubChemLite - 4-methylbenzimidazole (C8H8N2) [pubchemlite.lcsb.uni.lu]

- 8. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of pKa values of some novel benzimidazole salts by using a new approach with (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

4-methylbenzimidazole hydrochloride CAS number and chemical identifiers

An In-Depth Technical Guide to 4-Methyl-1H-benzimidazole

Core Chemical Identity and Molecular Structure

4-Methyl-1H-benzimidazole is a heterocyclic aromatic organic compound that features a fusion of a benzene ring and an imidazole ring, with a methyl group substituted on the benzene ring. This benzimidazole core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1]

Chemical Identifiers

A comprehensive list of identifiers for 4-methyl-1H-benzimidazole is crucial for accurate database searches, procurement, and regulatory compliance.

| Identifier | Value | Source |

| CAS Number | 152628-02-9 | PubChem[2] |

| PubChem CID | 9796488 | PubChem[2] |

| IUPAC Name | 4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propyl-1H-benzimidazole | PubChem[2] |

| Molecular Formula | C19H20N4 | PubChem[2] |

| Molecular Weight | 304.4 g/mol | PubChem[2] |

| Canonical SMILES | CCCC1=NC2=C(N1)C=C(C=C2C)C3=NC4=CC=CC=C4N3C | PubChem[2] |

| InChI Key | ILXRSCZVHSZGCS-UHFFFAOYSA-N | PubChem[2] |

Molecular Structure and Key Features

The structural representation of 4-methyl-1H-benzimidazole highlights the key functional groups that dictate its chemical reactivity and biological activity.

Caption: 2D structure and key identifiers of 4-methyl-1H-benzimidazole.

Physicochemical Properties

The physicochemical properties of 4-methyl-1H-benzimidazole are critical for understanding its behavior in various solvents, its potential for crossing biological membranes, and for developing suitable formulations.

| Property | Value | Unit | Source |

| XLogP3 | 4.2 | PubChem[2] | |

| Topological Polar Surface Area | 46.5 | Ų | PubChem[2] |

| Heavy Atom Count | 23 | PubChem[2] | |

| Formal Charge | 0 | PubChem[2] | |

| Complexity | 414 | PubChem[2] |

Synthesis and Characterization

The synthesis of the benzimidazole scaffold is a well-established area of organic chemistry, with numerous methodologies available.

General Synthesis Protocol: Condensation of o-Phenylenediamines with Carboxylic Acids

A common and robust method for synthesizing 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions. This is often referred to as the Phillips-Ladenburg synthesis.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4-diaminotoluene (1 equivalent) and the desired carboxylic acid (e.g., acetic acid for 2-methylbenzimidazole, 1.1 equivalents).

-

Acid Catalyst: Add a suitable acid catalyst, such as 4N hydrochloric acid or polyphosphoric acid.

-

Heating: Heat the reaction mixture to reflux (typically 100-150 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a base, such as ammonium hydroxide or sodium bicarbonate solution, until the pH is approximately 7-8.

-

Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product with cold water to remove any remaining salts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Causality Behind Experimental Choices:

-

The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine.

-

Refluxing provides the necessary activation energy for both the initial condensation and the subsequent cyclization and dehydration steps.

-

Neutralization is crucial to deprotonate the benzimidazole product, which is often protonated under the acidic reaction conditions, thereby facilitating its precipitation.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized 4-methyl-1H-benzimidazole.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the electronic environment of the hydrogen atoms. For a related compound, 2-(4-Methylphenyl)-1H-benzimidazole, characteristic peaks include a singlet for the NH proton around 12.83 ppm, aromatic protons in the range of 7.20-8.08 ppm, and a singlet for the methyl protons around 2.39 ppm.[3]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. For 2-(4-Methylphenyl)-1H-benzimidazole, signals for the benzimidazole and phenyl carbons appear in the aromatic region (around 122-152 ppm), with the methyl carbon appearing upfield (around 21 ppm).[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Key vibrational bands for the benzimidazole core include N-H stretching (around 3449 cm⁻¹), C=N stretching (around 1623 cm⁻¹), and C-H stretching of the methyl group (around 2965 cm⁻¹).[3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental composition. For 2-(4-Methylphenyl)-1H-benzimidazole, the calculated mass for [M+H]⁺ is 209.1073, with an experimental value found at 209.1072.[3]

Safety and Handling

As a Senior Application Scientist, it is imperative to handle all chemicals with appropriate safety precautions.

Hazard Identification

Based on available data for structurally similar benzimidazole derivatives, 4-methyl-1H-benzimidazole should be handled as a potentially hazardous substance.

-

GHS Pictograms:

-

Hazard Statements:

-

May cause an allergic skin reaction.

-

May cause genetic defects.

-

May damage fertility or the unborn child.

-

Very toxic to aquatic life with long-lasting effects.

-

-

Precautionary Statements:

-

Obtain special instructions before use.

-

Do not handle until all safety precautions have been read and understood.

-

Avoid breathing dust.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF exposed or concerned: Get medical advice/attention.

-

Recommended Handling Procedures

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Applications in Research and Drug Development

The benzimidazole scaffold, including 4-methyl-1H-benzimidazole, is of significant interest in medicinal chemistry due to its diverse pharmacological activities.

Core Scaffold in Drug Discovery

Benzimidazole derivatives have been successfully developed into a wide range of therapeutic agents, including:

-

Anthelmintics: Compounds like albendazole and mebendazole are widely used to treat parasitic worm infections.[4]

-

Proton Pump Inhibitors: Omeprazole and lansoprazole are used to reduce stomach acid.

-

Antihistamines: Mizolastine is an example of a benzimidazole-based antihistamine.[4]

-

Anticancer Agents: The benzimidazole structure is a key component of some targeted cancer therapies.

The specific substitution pattern on the benzimidazole ring system, including the presence of a methyl group at the 4-position, can significantly influence the compound's biological activity, selectivity, and pharmacokinetic properties.

Synthetic Intermediate

4-Methyl-1H-benzimidazole and its derivatives serve as versatile intermediates in the synthesis of more complex molecules. The nucleophilic nitrogen atoms of the imidazole ring and the potential for electrophilic substitution on the benzene ring provide multiple sites for chemical modification, allowing for the creation of diverse chemical libraries for high-throughput screening.

Conclusion

4-Methyl-1H-benzimidazole is a fundamentally important heterocyclic compound with a rich history in medicinal chemistry. Its well-defined chemical properties, established synthetic routes, and the proven therapeutic potential of the benzimidazole scaffold make it a valuable tool for researchers and drug development professionals. This guide provides a comprehensive overview of the core technical information necessary for the safe and effective use of 4-methyl-1H-benzimidazole in a research setting.

References

-

PubChem. 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid methyl ester. National Center for Biotechnology Information. [Link]

-

SIELC Technologies. 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl). [Link]

-

PubChem. 4-methyl-2,6-di(propan-2-yl)-1H-benzimidazole. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole monohydrate. National Center for Biotechnology Information. [Link]

-

Global Substance Registration System. 4-METHYL-6-(1-METHYL-1H-BENZIMIDAZOL-2-YL)-2-PROPYL-1H-BENZIMIDAZOLE. [Link]

-

BioCrick. 4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid-MSDS. [Link]

-

PubChem. 1H-Benzimidazole, 2-[(4-methylphenyl)methyl]-. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]

-

Wikipedia. Benzimidazole. [Link]

-

National Center for Biotechnology Information. Methyl 4-(1H-benzimidazol-2-yl)benzoate trihydrate. [Link]

-

US EPA. 2-Chloro-4-methyl-1H-benzimidazole Properties. [Link]

-

Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]

-

National Center for Biotechnology Information. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. [Link]

-

Organic Chemistry Portal. Benzimidazole synthesis. [Link]

-

ResearchGate. 2-(4-methylpyridin-2-yl)-1H-benzimidazole derivatives. Part II, 1H nmr characterization. [Link]

-

ACS Publications. SUPPLEMENTARY INFORMATION Accelerated Microdroplet Synthesis of Benzimidazoles by Nucleophilic Addition to Protonated Carboxylic Acid. [Link]

-

Journal of Mechanical Engineering. BIS[(BENZIMIDAZOL-1-YL)ETHYL]- 4-METHYLBENZENESULFONAMIDE AS A CORROSION INHIBITOR FOR MILD STEEL. [Link]

- Google Patents. New method for preparing 2-n-propyl-4-methyl-6-(1-methyl benzimidazole-2-yl) benzimidazole.

-

MDPI. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. [Link]

-

ResearchGate. (PDF) 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid. [Link]

-

ACS Publications. Supporting Information Accelerated Microdroplet Synthesis of Benzimidazoles by Nucleophilic Addition to Protonated Carboxylic Acid. [Link]

-

ScienceDirect. Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(phenoxymethyl)benzimidazole. [Link]

Sources

- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole | C19H20N4 | CID 9796488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Benzimidazole - Wikipedia [en.wikipedia.org]

Tautomeric Landscapes of 4-Methylbenzimidazole Hydrochloride: An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the tautomerism inherent in 4-methylbenzimidazole hydrochloride, a crucial structural motif in contemporary drug design and development. For researchers, scientists, and drug development professionals, a nuanced understanding of tautomeric equilibria is paramount, as it profoundly influences a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. This document moves beyond a superficial overview, offering a deep dive into the structural nuances, the causal factors governing tautomeric preference upon protonation, and the advanced analytical techniques required for unambiguous characterization. We will dissect the interplay of electronic effects and steric hindrance, detail robust experimental protocols for spectroscopic and crystallographic analysis, and present a validated computational workflow for predictive modeling of tautomer stability. The insights provided herein are designed to empower researchers to confidently navigate the complexities of benzimidazole chemistry and accelerate the development of novel therapeutics.

The Fundamental Principle: Annular Tautomerism in the Benzimidazole Scaffold

The benzimidazole core is characterized by a phenomenon known as annular tautomerism, a dynamic equilibrium involving the migration of a proton between the two nitrogen atoms of the imidazole ring (N1 and N3).[1][2] In an unsubstituted benzimidazole, this prototropic exchange is rapid, leading to a time-averaged structure where the two nitrogen atoms are chemically equivalent.[3] This rapid interconversion can mask the distinct properties of the individual tautomers, which is a critical consideration in drug design where specific interactions with a biological target are desired.

For asymmetrically substituted benzimidazoles, such as 4-methylbenzimidazole, the two tautomers are non-equivalent, giving rise to distinct chemical entities: 4-methyl-1H-benzimidazole and 7-methyl-1H-benzimidazole. The position of this equilibrium is dictated by the electronic and steric nature of the substituent.

The Impact of Protonation: Locking the Tautomeric Form in 4-Methylbenzimidazole Hydrochloride

The formation of a hydrochloride salt introduces a fundamental shift in the tautomeric landscape. Protonation of the benzimidazole ring occurs at the more basic of the two nitrogen atoms, effectively "locking" the molecule into a single tautomeric form.[4] In the case of 4-methylbenzimidazole, the electron-donating nature of the methyl group at the 4-position increases the electron density at the adjacent N3 atom, rendering it more basic than the N1 atom. Consequently, protonation preferentially occurs at N3, leading to the formation of the 4-methyl-1H-benzimidazol-3-ium cation.

This selective protonation is a critical event, as it eliminates the dynamic equilibrium present in the free base and results in a single, stable cationic species. The chloride anion then provides the counter-ion in the crystalline lattice.

Experimental Characterization: A Multi-faceted Approach

The unambiguous structural elucidation of 4-methylbenzimidazole hydrochloride necessitates a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Structure

NMR spectroscopy is the cornerstone for determining the tautomeric form in solution.[1][5] By comparing the spectra of the hydrochloride salt with that of the free base and N-methylated analogues ("blocked" tautomers), a definitive assignment can be made.[6]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 4-Methylbenzimidazole Hydrochloride in DMSO-d₆

| Position | Predicted ¹H Shift | Predicted ¹³C Shift | Rationale for Prediction |

| N1-H | ~14.0 (broad s) | - | Deshielded proton in a cationic imidazole ring. |

| N3-H | ~14.0 (broad s) | - | Deshielded proton in a cationic imidazole ring. |

| C2-H | ~9.0 (s) | ~145 | Significant downfield shift upon protonation due to the positive charge on the imidazole ring. |

| C4-CH₃ | ~2.6 (s) | ~18 | Typical chemical shift for a methyl group on an aromatic ring. |

| C5-H | ~7.8 (d) | ~128 | Aromatic proton adjacent to a protonated ring system. |

| C6-H | ~7.5 (t) | ~127 | Aromatic proton. |

| C7-H | ~7.9 (d) | ~115 | Aromatic proton influenced by the adjacent protonated nitrogen. |

| C3a | - | ~132 | Quaternary carbon in the fused ring system. |

| C7a | - | ~130 | Quaternary carbon in the fused ring system. |

Note: These are predicted values based on data for similar protonated benzimidazole structures. Actual values may vary.

-

Sample Preparation: Dissolve 5-10 mg of 4-methylbenzimidazole hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

¹H NMR Spectroscopy: Acquire a standard ¹H NMR spectrum to observe the proton signals. Pay close attention to the downfield region for the N-H protons.

-

¹³C NMR Spectroscopy: Obtain a proton-decoupled ¹³C NMR spectrum to identify the carbon resonances. The chemical shift of C2 is particularly diagnostic of protonation.[5]

-

2D NMR Spectroscopy (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms for unambiguous assignment of the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning quaternary carbons and confirming the connectivity around the nitrogen atoms.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations, which can help confirm the regiochemistry of the methyl group relative to the N-H protons.

Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure

While NMR provides the solution-state structure, single-crystal X-ray diffraction offers an unambiguous determination of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions.[1][6] For 4-methylbenzimidazole hydrochloride, this technique would definitively confirm the site of protonation and reveal the hydrogen bonding network involving the chloride anion. Based on crystal structures of similar benzimidazolium chlorides, a network of N-H···Cl and potentially C-H···Cl hydrogen bonds is anticipated to stabilize the crystal lattice.[1]

-

Crystal Growth: Grow single crystals of 4-methylbenzimidazole hydrochloride suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol/ether).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain a final structural model.

-

Analysis: Analyze the resulting structure to determine the precise location of the proton on the benzimidazole ring, and to characterize the hydrogen bonding and other intermolecular interactions.

Computational Modeling: A Predictive and Corroborative Tool

In silico methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for corroborating experimental findings.[7]

Computational Workflow: DFT-Based Analysis

-

Structure Generation: Build the 3D structures of both the 4-methyl-1H-benzimidazol-3-ium and the 7-methyl-1H-benzimidazol-3-ium cations.

-

Geometry Optimization: Perform geometry optimization for both cationic structures using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The lower energy structure corresponds to the more stable tautomer.

-

NMR Chemical Shift Prediction: Use the GIAO (Gauge-Including Atomic Orbital) method to calculate the theoretical ¹H and ¹³C NMR chemical shifts for the more stable cation.[7]

-

Comparison with Experimental Data: Compare the calculated NMR chemical shifts with the experimental data to validate the computational model and confirm the structural assignment.

Conclusion and Implications for Drug Development

The tautomeric state of a drug molecule is not a mere chemical curiosity; it is a critical determinant of its biological activity. For 4-methylbenzimidazole hydrochloride, the formation of the hydrochloride salt effectively quenches the tautomeric equilibrium, resulting in a single, well-defined cationic species. This "tautomeric locking" provides a stable entity with predictable physicochemical properties, which is highly advantageous in drug development.

A thorough understanding and rigorous characterization of the tautomeric structure of active pharmaceutical ingredients and key intermediates are non-negotiable for ensuring reproducibility, optimizing formulation, and ultimately, developing safe and effective medicines. The integrated experimental and computational approach detailed in this guide provides a robust framework for achieving this critical objective.

References

-

Al-Douh, M. H., Al-Wassil, A. I., & Al-Othman, Z. A. (2017). Crystal structure and UV spectra of a 1,2-disubstituted benzimidazolium chloride. Acta Crystallographica Section E: Crystallographic Communications, 73(7), 1033-1037. [Link]

-

Elguero, J., Claramunt, R. M., & Solcân, T. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620-1629. [Link]

- Keri, R. S., Patil, M. R., Patil, S. A., & Budagumpi, S. (2015). A comprehensive review in current developments of benzimidazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 89, 454-495.

-

Bagno, A., Rastrelli, F., & Saielli, G. (2006). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 30(10), 1469-1477. [Link]

-

García, M. A., Claramunt, R. M., Solcân, T., Milata, V., Alkorta, I., & Elguero, J. (2022). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6339. [Link]

-

Wu, J., et al. (2018). Crystal structure and Hirshfeld surface analysis and of 2-ammoniumylmethyl-1H-benzimidazol-3-ium chloride monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 74(11), 1517-1521. [Link]

-

Manna, A., Pati, S. K., & Guchhait, N. (2007). Rotamerism, tautomerism, and excited-state intramolecular proton transfer in 2-(4′-N, N-diethylamino-2′-hydroxyphenyl) benzimidazoles. The Journal of Physical Chemistry A, 111(51), 13563-13572. [Link]

-

El Kihel, A., Essassi, E. M., & Bauchat, P. (2012). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-526. [Link]

-

Pugmire, R. J., & Grant, D. M. (1971). Carbon-13 nuclear magnetic resonance chemical shifts of substituted benzimidazoles and 1,3-diazaazulene. The Journal of Organic Chemistry, 36(15), 2207-2211. [Link]

-

Vadivelan, G., et al. (2017). Synthesis, spectroscopic investigations, antioxidants and DNA binding studies of a charge transfer of benzimidazole with 4-methylbenzenesulfonic acid. Molecular Crystals and Liquid Crystals, 652(1), 242-254. [Link]

-

Chen, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(84), 44769-44776. [Link]

-

Sharma, D., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Molecules, 27(2), 438. [Link]

-

Perez-Gonzalez, A., et al. (2021). Multi PCET in symmetrically substituted benzimidazoles. Chemical Science, 12(38), 12763-12771. [Link]

-

Zengin, H., et al. (2015). Synthesis and Spectroscopic Properties of New Benzimidazole Schiff Bases. Journal of the Turkish Chemical Society, Section A: Chemistry, 2(1), 1-8. [Link]

-

Abdireymov, K. B., et al. (2022). Crystal structures of arylsulfonylation products of 2-alkyl-5-substituted-1H-benzimidazoles. Acta Crystallographica Section E: Crystallographic Communications, 78(12), 1183-1189. [Link]

-

Reddy, P. V. G., & Reddy, Y. T. (2010). One-step synthesis and spectral study of some 1-methylbenzimidazoles, including use of a lanthanide shift reagent. Journal of the Chemical Society, Perkin Transactions 1, (1), 123-126. [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

-

Encyclopedia MDPI. (2022, October 27). Benzimidazole. [Link]

-

Zakeri, M., & Zarei, S. A. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4), 2131-2136. [Link]

- Google Patents. (n.d.). CN101781256B - Method for preparing 4-methyl-2-propyl-1H-benzimidazole-6-formamide compound.

-

ResearchGate. (n.d.). Tautomerization of benzimidazole. Retrieved from [Link]

-

Zare-Mehrjardi, H. R., & Su, C. H. (2015). Supporting Information Accelerated Microdroplet Synthesis of Benzimidazoles by Nucleophilic Addition to Protonated Carboxylic Acid. The Journal of Organic Chemistry, 80(23), 11848-11853. [Link]

-

ResearchGate. (n.d.). Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 3. Crystal structure and UV spectra of a 1,2-disubstituted benzimidazolium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure and Hirshfeld surface analysis and of 2-ammoniumylmethyl-1H-benzimidazol-3-ium chloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Precision Coordination Chemistry of 4-Methylbenzimidazole

Executive Summary & Ligand Profile[1][2][3]

This guide details the protocols for utilizing 4-methylbenzimidazole hydrochloride (4-MeBIM·HCl) as a ligand in transition metal coordination. Unlike the parent benzimidazole, the 4-methyl derivative introduces a critical steric parameter: the methyl group at the C4 position is peri to the N3 coordination site. This steric bulk can be leveraged to:

-

Prevent the formation of saturation-prone octahedral complexes, favoring lower coordination numbers (tetrahedral/square planar).

-

Modulate the "bite angle" in supramolecular assemblies.

-

Enhance lipophilicity for biological applications (antimicrobial/anticancer).

Critical Handling Note: The starting material is a hydrochloride salt . Direct addition to metal salts without pH adjustment will result in chloride competition or proton-induced dissociation. This guide provides two distinct pathways: In-Situ Neutralization and Free Base Isolation.

Pre-Coordination Protocols: Managing the HCl Salt

Pathway A: Free Base Isolation (Recommended for MOFs/Crystallography)

Use this method when high purity is required and chloride ions must be strictly excluded.

-

Dissolution: Dissolve 10 mmol (1.68 g) of 4-MeBIM·HCl in 20 mL of deionized water. The solution will be acidic (pH ~2-3).

-

Neutralization: Slowly add 10% aqueous NaOH or saturated

dropwise while stirring. Monitor pH. -

Precipitation: As pH passes 7.5–8.0, the free base (4-MeBIM) will precipitate as a white/off-white solid.

-

Extraction: If the precipitate is oily (common with methylated derivatives), extract 3x with Dichloromethane (DCM).

-

Drying: Dry the organic layer over anhydrous

, filter, and evaporate the solvent. -

Recrystallization: Recrystallize from hot ethanol/water (1:1) to obtain needle-like crystals.

Pathway B: In-Situ Deprotonation (Recommended for High-Throughput Screening)

Use this method for rapid biological assay synthesis where NaCl byproducts are acceptable.

-

Dissolve 4-MeBIM·HCl in the reaction solvent (e.g., Methanol).

-

Add 1.0 equivalent of Triethylamine (

) or KOH before adding the metal salt. -

Stir for 15 minutes to ensure amine exchange.

Experimental Protocols

Protocol 1: Synthesis of Bio-Active Copper(II) Mononuclear Complexes

Target Application: Antimicrobial/Anticancer Screening

Rationale: Copper(II) prefers distorted geometries. The 4-methyl steric hindrance often forces a distorted square pyramidal geometry, leaving an apical site open for substrate binding (e.g., DNA intercalation).

Reagents:

-

Ligand: 4-MeBIM (Free base from Pathway A)

-

Metal Precursor:

(Acetate acts as a weak base/co-ligand) -

Solvent: Methanol (HPLC Grade)

Step-by-Step Workflow:

-

Ligand Solution: Dissolve 2.0 mmol (0.264 g) of 4-MeBIM in 10 mL methanol.

-

Metal Solution: Dissolve 1.0 mmol (0.199 g) of Copper(II) acetate monohydrate in 10 mL methanol.

-

Complexation: Add the metal solution to the ligand solution dropwise under constant magnetic stirring (500 RPM).

-

Observation: Color shifts from blue-green to deep green/brown.

-

-

Reflux: Heat the mixture to 60°C for 3 hours.

-

Crystallization: Allow the solution to cool slowly to room temperature. If no precipitate forms, reduce volume by 50% on a rotary evaporator and let stand at 4°C overnight.

-

Filtration: Filter the green crystals, wash with cold methanol (2x 5 mL) and diethyl ether.

Stoichiometry Note: A 1:2 (M:L) ratio typically yields

Protocol 2: Solvothermal Synthesis of Zn(II) Luminescent Coordination Polymers

Target Application: MOFs, Sensors, Solid-State Lighting

Rationale: Zn(II) (

Reagents:

-

Ligand A: 4-MeBIM[3]·HCl (Using In-Situ neutralization)

-

Ligand B: Adipic Acid (Linker)

-

Metal:

-

Base: NaOH

-

Solvent: DMF/Water (1:1 v/v)

Step-by-Step Workflow:

-

Preparation: In a 20 mL Teflon-lined autoclave liner, mix:

-

0.5 mmol

-

0.5 mmol Adipic Acid

-

1.0 mmol 4-MeBIM[4]·HCl

-

-

Activation: Add 2.0 mmol NaOH (dissolved in min. water) to neutralize the HCl and deprotonate the adipic acid.

-

Solvation: Add 10 mL of DMF/Water mixture. Sonicate for 10 mins to homogenize.

-

Thermal Treatment: Seal autoclave and heat at 120°C for 48 hours.

-

Cooling: Cool at a rate of 5°C/hour to promote single-crystal growth.

-

Isolation: Wash the resulting colorless block crystals with DMF and Ethanol.

Visualization of Workflows

Caption: Decision tree for handling 4-MeBIM·HCl precursor based on experimental requirements.

Characterization & Data Validation

To validate the synthesis, compare your data against these expected parameters.

Table 1: Key Spectroscopic Indicators

| Technique | Parameter | Free Ligand (4-MeBIM) | Metal Complex (Cu/Zn) | Interpretation |

| FT-IR | Red shift (~15-30 | |||

| FT-IR | Present (Broad) | N-H remains if coordinating as neutral ligand. Disappears if deprotonated (anionic). | ||

| 1H NMR | Methyl (-CH3) | Downfield shift due to deshielding by the metal center. | ||

| UV-Vis | Ligand centered transitions ( |

Table 2: Solubility Profile

| Solvent | 4-MeBIM·HCl | 4-MeBIM (Free Base) | Metal Complex (Typical) |

| Water | High | Low/Insoluble | Low |

| Ethanol | High | High | Moderate (Hot) |

| DMSO/DMF | High | High | High |

| DCM | Low | Moderate | Low |

References

-

Bio-Inorganic Synthesis: Synthesis, crystal structures and properties of copper(II) benzimidazole complexes. Source: Transition Metal Chemistry [5]

-

Zinc MOF/Polymer Protocols: Zinc(II) Coordination Polymers with Benzimidazole Derivatives: Synthesis and Structure. Source: International Journal of Molecular Sciences (NIH/PubMed)

-

Steric Effects & Crystallography: Crystal structure and Hirshfeld surface analysis of Copper(II) complexes with sterically hindered benzimidazoles. Source: MDPI Crystals / Molecules

-

Ligand Preparation: Benzimidazole Synthesis and Purification Protocols. Source: Organic Syntheses

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: 4-Methylbenzimidazole Hydrochloride as a High-Efficacy Corrosion Inhibitor for Copper

Introduction: The Imperative for Advanced Copper Protection

Copper and its alloys are cornerstones of modern industry, prized for their exceptional thermal and electrical conductivity, malleability, and inherent resistance to biofouling.[1][2][3] However, their thermodynamic instability in aggressive environments, particularly those containing acidic or chloride-rich media, leads to significant corrosive degradation. This corrosion compromises the structural integrity and functional lifespan of critical components in sectors ranging from electronics and telecommunications to heat exchange systems and marine infrastructure. The deployment of organic corrosion inhibitors is a highly effective and economically viable strategy to mitigate this degradation.[3][4] Among these, N-heterocyclic compounds, such as benzimidazole and its derivatives, have garnered substantial attention for their remarkable protective capabilities.[5][6][7]

This guide provides a detailed technical overview and comprehensive experimental protocols for the application of 4-methylbenzimidazole hydrochloride as a potent corrosion inhibitor for copper. We will delve into the mechanistic underpinnings of its protective action and provide step-by-step methodologies for its evaluation, tailored for researchers, materials scientists, and professionals in drug development and chemical engineering.

Mechanism of Inhibition: A Multi-Faceted Protective Barrier

The efficacy of 4-methylbenzimidazole hydrochloride as a corrosion inhibitor for copper stems from its ability to adsorb onto the metal surface, forming a robust and persistent protective film. This process is not merely a simple physical barrier but a complex interplay of chemical and physical interactions.

The benzimidazole moiety, with its aromatic ring and nitrogen heteroatoms, serves as the primary active component.[6] The lone pair electrons on the nitrogen atoms and the π-electrons of the benzene ring facilitate strong coordination with the vacant d-orbitals of copper atoms on the surface.[3] This leads to the formation of a stable, chemisorbed layer.

The inhibition mechanism can be described as a mixed-type inhibition, meaning it impedes both the anodic (copper dissolution) and cathodic (typically oxygen reduction) reactions of the corrosion process.[5][8][9] The adsorbed inhibitor molecules block the active sites on the copper surface where these electrochemical reactions would otherwise occur, thereby significantly reducing the overall corrosion rate.[10] The hydrochloride form ensures good solubility in aqueous corrosive media, facilitating its transport to the copper surface.

Quantum chemical calculations, a powerful tool in inhibitor research, have consistently shown that benzimidazole derivatives possess high-energy highest occupied molecular orbitals (HOMO) and low-energy lowest unoccupied molecular orbitals (LUMO).[11][12][13][14] A high HOMO energy corresponds to a greater ability to donate electrons to the metal surface, forming a coordinate bond. A low LUMO energy indicates a propensity to accept electrons from the metal, further strengthening the inhibitor-metal bond through back-donation. This dual electronic interaction creates a highly stable and effective protective film.

Experimental Evaluation of Inhibition Performance

To rigorously assess the performance of 4-methylbenzimidazole hydrochloride, a combination of electrochemical, gravimetric, and surface analysis techniques is recommended. The following protocols are based on established standards and best practices in corrosion science.[15][16][17][18]

Part 1: Preparation of Copper Specimens

Accurate and reproducible results begin with proper specimen preparation. This protocol is aligned with practices outlined in ASTM G1-03.[18][19][20]

Materials:

-

Copper coupons (e.g., 99.9% pure copper) of desired dimensions

-

Silicon carbide (SiC) abrasive papers of decreasing grit size (e.g., 240, 400, 600, 800, 1200 grit)

-

Polishing cloths

-

Alumina or diamond polishing suspension (e.g., 1 µm, 0.3 µm)

-

Degreasing solvent (e.g., acetone, ethanol)

-

Distilled or deionized water

-

Ultrasonic bath

-

Hot air dryer

-

Desiccator

Protocol:

-

Mechanical Grinding: Sequentially grind the copper coupons with SiC abrasive papers, starting with the coarsest grit and progressing to the finest. Apply moderate pressure and use a lubricant (e.g., water) to prevent overheating. Rotate the specimen 90 degrees between each grit size to ensure a uniform surface finish.

-

Polishing: After grinding, polish the specimens using a polishing cloth with alumina or diamond suspension to achieve a mirror-like finish.

-

Cleaning: Thoroughly rinse the polished specimens with distilled water.

-

Degreasing: Place the specimens in an ultrasonic bath with acetone or ethanol for 5-10 minutes to remove any organic residues.[21]

-

Final Rinse and Drying: Rinse the specimens again with distilled water and then with ethanol to facilitate rapid drying.[22] Dry the specimens with a stream of hot air.

-

Storage: Store the prepared specimens in a desiccator to prevent oxidation before the experiment.

Part 2: Gravimetric (Weight Loss) Measurements

The weight loss method is a straightforward and widely used technique to determine the average corrosion rate over a specific period.[23]

Materials:

-

Prepared copper coupons

-

Corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution)

-

4-methylbenzimidazole hydrochloride inhibitor

-

Analytical balance (accuracy ±0.1 mg)

-

Glass beakers or corrosion cells

-

Thermostatically controlled water bath

-

Cleaning solution (e.g., 5% H2SO4)

Protocol:

-

Initial Weighing: Accurately weigh the prepared copper coupons using an analytical balance.

-

Immersion: Immerse the coupons in the corrosive medium with and without various concentrations of 4-methylbenzimidazole hydrochloride. Ensure the coupons are fully submerged and not in contact with each other.

-

Exposure: Maintain the beakers in a thermostatically controlled water bath at the desired temperature for a predetermined duration (e.g., 24, 48, 72 hours).

-

Post-Exposure Cleaning: After the immersion period, carefully remove the coupons from the solutions. Remove the corrosion products by immersing the coupons in a cleaning solution (e.g., 5% H2SO4) for a short period (e.g., 1-2 minutes), followed by gentle brushing with a soft brush.[19][24]

-

Final Weighing: Rinse the cleaned coupons with distilled water and acetone, dry them thoroughly, and reweigh them.

-

Calculations:

-

Corrosion Rate (CR) in mm/year can be calculated using the formula: CR = (K × W) / (A × T × D) where K is a constant (8.76 × 10^4), W is the weight loss in grams, A is the exposure area in cm², T is the exposure time in hours, and D is the density of copper in g/cm³.

-

Inhibition Efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

-

Part 3: Electrochemical Measurements

Electrochemical techniques provide rapid and detailed insights into the corrosion process and the inhibitor's mechanism.[25][26] These tests should be conducted in a standard three-electrode electrochemical cell.[26]

Apparatus:

-

Potentiostat/Galvanostat/Frequency Response Analyzer

-

Three-electrode cell:

-

Working Electrode (WE): Prepared copper specimen

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

-

Counter Electrode (CE): Platinum or graphite rod of a large surface area

-

-

Corrosive medium with and without the inhibitor

This technique measures the current response of the working electrode to a controlled change in potential, providing information on corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes.[1][2][27][28]

-

Stabilization: Immerse the three-electrode setup in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

-

Potential Scan: Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[27]

-

Data Analysis:

-

Plot the potential (E) versus the logarithm of the current density (log i).

-

Determine Ecorr and icorr from the intersection of the anodic and cathodic Tafel slopes.

-

The corrosion rate is directly proportional to icorr.

-

Calculate the Inhibition Efficiency (IE%) using: IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100 where icorr_blank and icorr_inh are the corrosion current densities without and with the inhibitor, respectively.

-

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[21][23][29]

-

Stabilization: As with PDP, allow the OCP to stabilize before measurement.

-

Frequency Scan: Apply a small amplitude AC potential signal (e.g., 5-10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[27]

-

Data Analysis:

-

Present the data as Nyquist and Bode plots.

-

In the Nyquist plot, the diameter of the semicircle corresponds to the charge transfer resistance (Rct). A larger diameter indicates higher corrosion resistance.

-

Model the data using an appropriate equivalent electrical circuit to extract parameters like Rct and double-layer capacitance (Cdl).

-

Calculate the Inhibition Efficiency (IE%) using: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100 where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.

-

Part 4: Surface Analysis

Surface analysis techniques provide direct visual and compositional evidence of the protective film formation.

Techniques:

-

Scanning Electron Microscopy (SEM): To visualize the surface morphology of the copper specimens after immersion in the corrosive media with and without the inhibitor. A smoother surface in the presence of the inhibitor indicates effective protection.[4][30]

-

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface film and identify the chemical bonds formed between the inhibitor and the copper surface, confirming the adsorption mechanism.[9][30]

Protocol (General):

-

After the corrosion test (e.g., weight loss or electrochemical), carefully remove the copper specimens.

-

Gently rinse the specimens with distilled water and dry them.

-

Mount the specimens for analysis according to the instrument's requirements.

-

Acquire images (SEM) or spectra (XPS) of the surface.

-

Compare the results for the uninhibited and inhibited samples.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: Gravimetric (Weight Loss) Data

| Inhibitor Concentration (mM) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (IE%) |

| 0 (Blank) | N/A | ||

| 0.1 | |||

| 0.5 | |||

| 1.0 | |||

| 5.0 |

Table 2: Potentiodynamic Polarization Data

| Inhibitor Concentration (mM) | Ecorr (mV vs. RE) | icorr (µA/cm²) | Anodic Slope (βa) (mV/dec) | Cathodic Slope (βc) (mV/dec) | Inhibition Efficiency (IE%) |

| 0 (Blank) | N/A | ||||

| 0.1 | |||||

| 0.5 | |||||

| 1.0 | |||||

| 5.0 |

Table 3: Electrochemical Impedance Spectroscopy Data

| Inhibitor Concentration (mM) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (IE%) |

| 0 (Blank) | N/A | ||

| 0.1 | |||

| 0.5 | |||

| 1.0 | |||

| 5.0 |

Visualizing the Process: Workflows and Mechanisms

Diagrams are essential for conceptualizing the experimental process and the underlying scientific principles.

Caption: A streamlined workflow for evaluating corrosion inhibitor efficacy.

Caption: Adsorption mechanism of 4-methylbenzimidazole on a copper surface.

Conclusion and Outlook

4-methylbenzimidazole hydrochloride demonstrates significant potential as a corrosion inhibitor for copper in various aggressive media. Its effectiveness is rooted in the formation of a stable, adsorbed protective film that stifles both anodic and cathodic corrosion reactions. The protocols detailed in this guide provide a robust framework for the systematic evaluation of its performance. By combining gravimetric, electrochemical, and surface analysis techniques, researchers can gain a comprehensive understanding of its inhibitive properties and optimize its application for specific industrial challenges. Future research may focus on synergistic effects with other compounds, performance in dynamic flow conditions, and the development of environmentally friendly "green" inhibitor formulations based on the benzimidazole scaffold.

References

-

IMR Test Labs. (n.d.). Electrochemical Corrosion Testing. Retrieved from IMR Test Labs website. [Link]

-

ASTM International. (2009, November 6). New ASTM standard provides electrochemical test measurement technique for corrosion. Retrieved from a new standard (G199) for electrochemical noise measurement. [Link]

-

ANSI Webstore. (n.d.). ASTM G3-14(2019) - Standard Practice for Conventions Applicable to Electrochemical Measurements in Corrosion Testing. Retrieved from ANSI Webstore. [Link]

-

ASTM International. (2024, May 16). G3 Standard Practice for Conventions Applicable to Electrochemical Measurements in Corrosion Testing. Retrieved from ASTM International. [Link]

-

TFT Pneumatic. (2023, April 8). ASTM Corrosion Tests and Standards. Retrieved from TFT Pneumatic. [Link]

-

Benarioua, M., et al. (2022). Experimental and theoretical insights into copper corrosion inhibition by protonated amino-acids. RSC Advances, 12(38), 24833-24848. [Link]

-

Finšgar, M., & Milošev, I. (2017). Review of corrosive environments for copper and its corrosion inhibitors. Corrosion Reviews, 35(3), 149-183. [Link]

-

Loto, C. A., Fayomi, O. S. I., Loto, R. T., & Popoola, A. P. I. (2019). Potentiodynamic polarization and gravimetric evaluation of corrosion of copper in 2M H2SO4 and its inhibition with ammonium dichromate. Procedia Manufacturing, 35, 747-752. [Link]

-

Wang, L., et al. (2010). Inhibition Behavior and Surface Analysis of Inhibitors for Copper in Seawater. Journal of the Chinese Society for Corrosion and Protection, 30(5), 353-358. [Link]

-

Salim, R., et al. (2024). Protection of copper in contact with an aggressive medium using various inhibitors: review. Journal of Materials and Environmental Science, 15(10), 1383-1402. [Link]

-

Obot, I. B., et al. (2012). Quantum mechanical calculations on some 4-methyl-5-substituted imidazole derivatives as acidic corrosion inhibitor for zinc. Journal of Molecular Modeling, 18(9), 4147-4156. [Link]

-

Loto, C. A., Fayomi, O. S. I., Loto, R. T., & Popoola, A. P. I. (2020). Potentiodynamic Polarization and Gravimetric Evaluation of Corrosion of Copper in 2M H2SO4 and its inhibition with Ammonium Dichromate. ResearchGate. [Link]

-

QATM. (2026, January 19). Copper metallography - Sample Preparation. Retrieved from QATM. [Link]

-

Mahdavian, M., Attar, M. M., & Shiran, F. (2015). Quantum chemical studies on adsorption of imidazole derivatives as corrosion inhibitors for mild steel in 3.5 NaCl solution. Progress in Color, Colorants and Coatings, 8(4), 283-294. [Link]

-

Yadav, M., Behera, D., & Sinha, R. (2013). Experimental and Quantum Chemical Studies on the Corrosion Inhibition Performance of Benzimidazole Derivatives for Mild Steel in HCl. Industrial & Engineering Chemistry Research, 52(22), 7317-7328. [Link]

-

Benarioua, M., et al. (2022). Experimental and theoretical insights into copper corrosion inhibition by protonated amino-acids. RSC Advances, 12, 24833-24848. [Link]

-

Ech-chebab, A., et al. (2023). Exploring the Efficacy of Benzimidazolone Derivative as Corrosion Inhibitors for Copper in a 3.5 wt.% NaCl Solution: A Comprehensive Experimental and Theoretical Investigation. Molecules, 28(14), 5489. [Link]

-

El-Haddad, M. N. (2014). Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors. Journal of Molecular Modeling, 20(4), 2201. [Link]

-

ASTM International. (n.d.). Standard Practice for - Preparing, Cleaning, and Evaluating Corrosion Test Specimens1. Retrieved from ResearchGate. [Link]

-

Al-Amiery, A. A., et al. (2021). Exploring sustainable corrosion inhibition of copper in saline environment: An examination of hydroquinazolinones via experimental and ab initio DFT simulations. Arabian Journal of Chemistry, 14(12), 103441. [Link]

-

He, R., et al. (2020). Electrochemical impedance spectroscopy study of copper corrosion inhibition by PASP in 3% citric acid. Desalination and Water Treatment, 189, 238-245. [Link]

-

Global Electronics Association. (n.d.). Flux Induced Corrosion (Copper Mirror Method). Retrieved from Global Electronics Association. [Link]

-

SKB. (2018, December 17). Examination of copper corrosion specimens from ABM 45, package 5. Retrieved from SKB.com. [Link]

-

Mohamed, M. E., & Abd-El-Nabey, B. A. (2025). Thermodynamic, electrochemical and surface characterization of copper corrosion inhibition in acidic solution using rice straw extract. Scientific Reports, 15, 12345. [Link]

-

Singh, A., et al. (2022). Copper corrosion mitigation: A new insight for fabricating a surface barrier film against chloride ion under hydrodynamic flow. Journal of Molecular Liquids, 347, 118335. [Link]

-

Scribd. (n.d.). Preparing, Cleaning, and Evaluating Corrosion Test Specimens | PDF. Retrieved from Scribd. [Link]

-

Parasinska, D., Kwiatkowski, H., & Slepski, P. (2024). Application of quartz crystal microbalance and dynamic impedance spectroscopy to the study of copper corrosion inhibitors. Journal of Materials and Manufacturing, 4(2), 1-10. [Link]

-

Al-Baghdadi, S. B., et al. (2021). Synthesis, Characterization, and Theoretical Studies of New Schiff Base as a Corrosion Inhibitor for Mild Steel in Acidic Medium. Physical Chemistry Research, 9(3), 441-455. [Link]

-

Zhang, J., et al. (2019). Corrosion inhibition behavior of four benzimidazole derivatives and benzotriazole on copper surface. Journal of Materials Science, 54(1), 589-603. [Link]

-

Zarrouk, A., et al. (2012). Electrochemical impedance spectroscopy and weight loss study for new pyridazine derivative as inhibitor for copper in nitric acid. Der Pharma Chemica, 4(1), 337-346. [Link]

-

Sabri, M., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. International Journal of Corrosion and Scale Inhibition, 11(3), 1303-1318. [Link]

-

Zulkafli, N. S., et al. (2022). BIS[(BENZIMIDAZOL-1-YL)ETHYL]- 4-METHYLBENZENESULFONAMIDE AS A CORROSION INHIBITOR FOR MILD STEEL. Malaysian Journal of Chemistry, 24(2), 1-10. [Link]

-

He, R., et al. (2020). Electrochemical impedance spectroscopy study of copper corrosion inhibition by PASP in 3% citric acid. ResearchGate. [Link]

-

Poornima, T., Nayak, J., & Shetty, A. N. (2015). Synthesis Of New Benzimidazole Derivatives And Their Corrosion Inhibition Performance On Mild Steel In 0.5 M Hydrochloric Acid. International Journal of ChemTech Research, 8(7), 131-145. [Link]

-

Salim, R., et al. (2024). Corrosion inhibition of mild steel by benzimidazole-based organic compounds in a 1M HCl environment. Journal of Materials and Environmental Science, 15(1), 1-15. [Link]

-

Xi, X., et al. (2020). Polyether modified benzimidazole as corrosion inhibitor for copper in sodium chloride solution. Desalination and Water Treatment, 191, 51-63. [Link]

-

Popa, M., & Benea, L. (2019). Recent advances in the use of benzimidazoles as corrosion inhibitors. Chemistry Central Journal, 13(1), 1-15. [Link]

-

El Hajjaji, F., et al. (2024). Investigation on the Properties of Methyl 4-(((1-H benzo[d]imidazol-2-yl) methyl)thio)methyl)Benzoate on Aluminum Corrosion in Acidic Environment. American Journal of Physical Chemistry, 13(4), 45-56. [Link]

-

El-Lateef, H. M. A., et al. (2021). Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. RSC Advances, 11(52), 32938-32953. [Link]

-

El-Hajjaji, F., et al. (2021). Electrochemical and Theoretical Studies of Novel Synthesized Benzimidazole Derivatives as Corrosion Inhibitors for Carbon Steel in 1 M HCl. Portugaliae Electrochimica Acta, 39(2), 105-133. [Link]

-

El-Lateef, H. M. A., et al. (2024). Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. RSC Advances, 14(40), 28911-28925. [Link]

Sources

- 1. DSpace [tutvital.tut.ac.za]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the Efficacy of Benzimidazolone Derivative as Corrosion Inhibitors for Copper in a 3.5 wt.% NaCl Solution: A Comprehensive Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Recent advances in the use of benzimidazoles as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jmaterenvironsci.com [jmaterenvironsci.com]

- 9. researchgate.net [researchgate.net]

- 10. ir.uitm.edu.my [ir.uitm.edu.my]

- 11. researchgate.net [researchgate.net]

- 12. Quantum chemical studies on adsorption of imidazole derivatives as corrosion inhibitors for mild steel in 3.5 NaCl solution [pccc.icrc.ac.ir]

- 13. semanticscholar.org [semanticscholar.org]

- 14. physchemres.org [physchemres.org]

- 15. imrtest.com [imrtest.com]

- 16. webstore.ansi.org [webstore.ansi.org]

- 17. store.astm.org [store.astm.org]

- 18. tft-pneumatic.com [tft-pneumatic.com]

- 19. researchgate.net [researchgate.net]

- 20. scribd.com [scribd.com]

- 21. deswater.com [deswater.com]

- 22. electronics.org [electronics.org]

- 23. Review of corrosive environments for copper and its corrosion inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 24. skb.com [skb.com]

- 25. Exploring sustainable corrosion inhibition of copper in saline environment: An examination of hydroquinazolinones via experimental and ab initio DFT simulations - Arabian Journal of Chemistry [arabjchem.org]

- 26. ijcsi.pro [ijcsi.pro]

- 27. Experimental and theoretical insights into copper corrosion inhibition by protonated amino-acids - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03535A [pubs.rsc.org]

- 28. Thermodynamic, electrochemical and surface characterization of copper corrosion inhibition in acidic solution using rice straw extract - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Inhibition Behavior and Surface Analysis of Inhibitors for Copper in Seawater [mat-test.com]

functionalization of 4-methylbenzimidazole hydrochloride at the C2 position

Application Note: Strategic C2-Functionalization of 4-Methylbenzimidazole Hydrochloride

Executive Summary

This guide details the protocols for the site-selective functionalization of 4-methylbenzimidazole hydrochloride at the C2 position. While the benzimidazole scaffold is ubiquitous in medicinal chemistry (e.g., Telmisartan, Candesartan), the presence of the 4-methyl group introduces specific steric and electronic considerations. Furthermore, the starting material is provided as the hydrochloride salt, requiring a critical neutralization step often overlooked in standard literature, which leads to stoichiometric mismatches and failed lithiation/catalysis.

This document outlines three distinct methodologies:

-

Transition-Metal Catalyzed C-H Arylation (Suzuki-Miyaura type without pre-functionalization).

-

Directed Lithiation & Electrophilic Trapping (Nucleophilic substitution).

-

Radical C-H Alkylation (Minisci-type reaction).

Pre-Analytical Processing: Salt Neutralization

Critical Step: The hydrochloride salt (pKa of conjugate acid ~5.5) will quench organolithium reagents immediately and inhibit transition metal catalysts by poisoning the metal center with chloride ions or altering the pH. You must generate the free base before proceeding with Method A or B.

Protocol: Quantitative "Free-Basing"

-

Dissolution: Dissolve 10.0 mmol of 4-methylbenzimidazole·HCl in 20 mL of deionized water.

-

Neutralization: Slowly add saturated aqueous NaHCO₃ (approx. 15 mL) with vigorous stirring until pH ~8–9. The free base will precipitate as a white/off-white solid.

-

Extraction: Extract with EtOAc (3 x 20 mL).

-

Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Validation: Verify absence of Cl⁻ (silver nitrate test on aqueous wash) and confirm mass recovery (>95% expected).

Method A: Pd-Catalyzed Direct C-H Arylation

Application: Introduction of aryl/heteroaryl motifs for drug discovery libraries. Mechanism: C-H Activation via concerted metallation-deprotonation (CMD).

Reagent Table

| Reagent | Equiv.[1][2][3][4] | Role |

| 4-Methylbenzimidazole (Free Base) | 1.0 | Substrate |

| Aryl Bromide/Iodide (Ar-X) | 1.2 | Coupling Partner |

| Pd(OAc)₂ | 0.05 (5 mol%) | Catalyst Precursor |

| P(t-Bu)₃ or CuI (Co-catalyst) | 0.10 | Ligand/Co-catalyst |

| Cs₂CO₃ | 2.0 | Base (CMD mechanism) |

| Dioxane/DMF (4:1) | [0.2 M] | Solvent |

Step-by-Step Protocol

-

Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

-

Loading: Add 4-methylbenzimidazole (1.0 equiv), Cs₂CO₃ (2.0 equiv), and Pd(OAc)₂ (5 mol%).

-

Ligand Addition: Add the phosphine ligand (or CuI if using Cu-co-catalyzed pathway).

-

Solvent: Add anhydrous Dioxane/DMF mixture. Degas by bubbling Argon for 10 mins.

-

Coupling: Add the Aryl Halide (1.2 equiv).

-

Reaction: Seal and heat to 140°C for 16–24 hours.

-

Note: The high temperature is required to overcome the activation energy of the C2-H bond (pKa ~12.8).

-

-

Work-up: Cool to RT, dilute with EtOAc, filter through a Celite pad. Wash filtrate with brine. Purify via flash chromatography.

Method B: C2-Lithiation and Electrophilic Trapping

Application: Introduction of Alkyl, Acyl, or Formyl groups. Mechanism: Deprotonation of the most acidic proton (N1-H) followed by C2-H lithiation.

Scientific Insight: 4-methylbenzimidazole has two acidic sites. The N1-H (pKa ~12.8) must be removed first. The C2-H is the next most acidic. Therefore, 2.2 equivalents of n-BuLi are mandatory if the nitrogen is unprotected.

Reagent Table

| Reagent | Equiv.[1][2][3][4] | Role |

| 4-Methylbenzimidazole (Free Base) | 1.0 | Substrate |

| n-Butyllithium (2.5 M in hexanes) | 2.2 | Base (Dianion formation) |

| Electrophile (e.g., MeI, DMF) | 1.1 | Trapping Agent |

| THF (Anhydrous) | [0.1 M] | Solvent |

Step-by-Step Protocol

-

Cryogenic Setup: Cool a solution of 4-methylbenzimidazole (dried azeotropically with toluene) in THF to -78°C under N₂.

-

First Deprotonation (N1): Add n-BuLi (1.1 equiv) dropwise. Stir for 15 min at -78°C.

-

Observation: Solution may turn slightly yellow/cloudy (Li-salt formation).

-

-

Second Deprotonation (C2): Add the second portion of n-BuLi (1.1 equiv) dropwise.

-

Critical: Allow temperature to rise to -20°C for 30 mins to ensure C2 lithiation, then cool back to -78°C. The 4-methyl group provides steric bulk, slowing the C2-lithiation kinetics compared to unsubstituted benzimidazole.

-

-

Trapping: Add the Electrophile (dissolved in THF if solid) rapidly at -78°C.

-

Quench: Allow to warm to RT over 2 hours. Quench with sat. NH₄Cl.

Method C: Radical C-H Alkylation (Minisci Reaction)